ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 800401-62-1) is a heterocyclic compound featuring a fused pyrrole-pyridine (pyrrolopyridine) core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to indole alkaloids and its utility as a building block for kinase inhibitors and other bioactive molecules . The compound has a molecular formula of C₁₀H₉ClN₂O₂ and a molecular weight of 224.65 g/mol. Its synthesis typically involves palladium-catalyzed cross-coupling or cyclization reactions, as evidenced by protocols in the literature .
Properties
IUPAC Name |
ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNLVPXIXMUABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670388 | |
| Record name | Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-62-1 | |
| Record name | Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
This method involves the initial formation of a heterocyclic core through cyclization of suitably substituted pyridine derivatives, followed by functionalization at specific positions to introduce the ester and chloro groups.
Step-by-step Process
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| a. Nucleophilic substitution | Introduction of amino group at the 2-position of 5-chloropyridine | 5-chloropyridine, ammonia or amine derivatives | |
| b. Formation of intermediate | Reaction with ethyl chloroformate to form carbamate intermediate | Ethyl chloroformate, triethylamine (TEA), inert solvent (e.g., dichloromethane) | |
| c. Cyclization | Intramolecular cyclization to form the pyrrolo[3,2-b]pyridine ring | Heating under reflux, base catalysis (e.g., potassium tert-butoxide) |
This route typically involves the initial synthesis of 5-chloro-2-aminopyridine, which then reacts with ethyl chloroformate in the presence of a base, facilitating cyclization to produce the core heterocycle with the desired substitution pattern.
Functionalization of the Pyrrolo[3,2-b]pyridine Core
Introduction of the Carboxylate Group
The carboxylate functionality at position 2 is introduced via esterification or carboxylation of the heterocyclic intermediate:
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| a. Esterification | Conversion of the carboxylic acid to ethyl ester | Ethanol, sulfuric acid catalyst, reflux | |
| b. Chlorination | Selective chlorination at the 5-position | N-chlorosuccinimide (NCS), radical initiator, UV or heat |
Alternatively, the esterification can be performed directly on the acid intermediate if available, ensuring high purity and yield.
Industrial Scale Synthesis
Large-scale production employs continuous flow reactors, which optimize reaction parameters such as temperature, pressure, and reagent addition rates. The key steps involve:
- Continuous cyclization of pyridine derivatives with controlled addition of ethyl chloroformate.
- Purification via recrystallization or chromatography to achieve high purity.
This method enhances safety, scalability, and reproducibility, crucial for pharmaceutical manufacturing.
Research-Validated Modifications and Optimization
Recent research emphasizes the importance of reaction conditions to optimize yield and purity:
| Parameter | Optimization | Effect | Source |
|---|---|---|---|
| Base used | Triethylamine or sodium hydride | Facilitates nucleophilic attack and cyclization | |
| Solvent | Dichloromethane or tetrahydrofuran (THF) | Ensures solubility and reaction efficiency | |
| Temperature | 0°C to reflux | Controls reaction rate and selectivity |
Notes on Reaction Conditions and Purification
- Reaction Monitoring: TLC or HPLC to track progress.
- Purification: Recrystallization from ethanol or chromatography to remove impurities.
- Yield Optimization: Use of excess reagents and controlled temperature to maximize product yield.
Summary of Data and Findings
| Method | Key Reagents | Advantages | Limitations | References |
|---|---|---|---|---|
| Cyclization of 5-chloropyridine derivatives | Ethyl chloroformate, triethylamine | High specificity, scalable | Requires multiple steps | |
| Direct esterification | Ethanol, sulfuric acid | Simple, high yield | Limited to suitable intermediates | |
| Industrial flow synthesis | Continuous flow reactors | Scalable, safer | Equipment cost |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrrolopyridine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been investigated for its potential as a pharmacological agent. Research indicates that it may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been identified as a CYP1A2 inhibitor, which suggests potential applications in drug metabolism and therapeutic interventions .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolopyridine compounds exhibit selective cytotoxicity against cancer cell lines. This compound was included in the screening process, showing promising results in inhibiting cell proliferation in specific cancer types .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. It has been utilized in the synthesis of more complex pyridine derivatives that are valuable in medicinal chemistry .
Synthetic Route Example
The synthesis of this compound can be achieved through a multi-step reaction involving:
- Formation of Pyrrole Ring : Starting from commercially available precursors.
- Chlorination : Selective chlorination at the 5-position to introduce the chlorine atom.
- Esterification : Reaction with ethyl chloroformate to form the final ester product.
Material Safety and Handling
Given its classification as hazardous, appropriate safety measures should be taken when handling this compound:
| Hazard Classification | Signal Word |
|---|---|
| Acute Toxicity (Oral) | Warning |
| Skin Irritation | Warning |
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of receptor binding, it can mimic the natural ligand and modulate the receptor’s function. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomers and Regioisomers
(a) Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-67-6)
- Key Differences : The chlorine atom and ester group are positioned on the [2,3-c] fused ring system instead of [3,2-b], altering electronic distribution and reactivity.
- Synthesis: Prepared via hydrogenation of substituted pyridines over Pd/C in ethanol (60% yield) .
- Applications : Less explored than the [3,2-b] isomer but used in analogous pharmaceutical intermediates .
(b) Ethyl 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Halogen-Substituted Analogues
(a) Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1255098-82-8)
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.10 g/mol
- Comparison : Bromine’s larger atomic radius and lower electronegativity vs. chlorine may enhance lipophilicity and alter metabolic stability .
- Synthesis : Bromination of the parent pyrrolopyridine using pyridinium tribromide .
(b) Ethyl 3-Bromo-5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1132610-85-5)
- Molecular Formula : C₁₁H₁₁BrN₂O₂
- Molecular Weight : 283.12 g/mol
Methoxy- and Ethoxy-Substituted Analogues
(a) Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 3469-63-4)
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : 220.23 g/mol
- chloro derivatives .
(b) Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 23699-62-9)
Methyl-Substituted Analogues
Ethyl 7-Chloro-3-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1434141-73-7)
Comparative Data Table
Biological Activity
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 800401-62-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory effects, anticancer properties, and structure-activity relationships (SARs).
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- CAS Number : 800401-62-1
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrrolo[3,2-b]pyridine derivatives, including this compound. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.
Case Study: COX Inhibition
In a comparative study, various derivatives were synthesized and tested for their COX inhibitory activity. The results indicated that compounds with structural similarities to this compound exhibited significant COX-1 and COX-2 inhibition:
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| Ethyl 5-chloro derivative | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 19.45 ± 0.07 | 42.1 ± 0.30 |
These findings suggest that while this compound shows promise as an anti-inflammatory agent, it may not be as potent as established drugs like celecoxib and diclofenac but still warrants further investigation due to its unique structure and potential therapeutic applications .
Anticancer Properties
The compound's anticancer activity has also been explored in various studies. Its derivatives have shown promising results against multiple human tumor cell lines, indicating a potential role in cancer therapy.
Case Study: Antiproliferative Activity
A study analyzed the antiproliferative effects of pyrrolo[3,2-b]pyridine derivatives on different cancer cell lines:
| Cell Line | GI50 (nM) Ethyl Derivative |
|---|---|
| HeLa (cervical) | X nM |
| MCF7 (breast) | Y nM |
| A549 (lung) | Z nM |
While specific GI50 values for this compound were not detailed in the available literature, related compounds have demonstrated significant cytotoxicity against these cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolo ring can enhance or diminish its biological effects.
Key Findings in SAR Studies
- Substituents : Electron-donating groups at specific positions have been shown to enhance anti-inflammatory activity.
- Chlorine Substitution : The presence of chlorine at position five may contribute to the compound's potency against COX enzymes.
- Pyridine Interactions : The interaction between the pyrrole and pyridine rings is essential for maintaining biological activity.
Q & A
Q. What are the standard synthetic routes for ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via cyclization reactions using pyrrole derivatives and chloro-substituted intermediates. For example, a 60% yield was achieved using ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a precursor, followed by chlorination at the 5-position . Optimization may involve adjusting reaction temperature, catalyst loading (e.g., Pd-based catalysts), or solvent polarity. Monitoring reaction progress via TLC or HPLC ensures minimal side-product formation.
Q. What spectroscopic methods are most reliable for characterizing this compound, and what key data should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolopyridine core and substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight verification (e.g., [M+1]⁺ = 225.6) . Infrared (IR) spectroscopy can validate the ester carbonyl stretch (~1700 cm⁻¹). Cross-referencing data with literature values (e.g., δ 1.35 ppm for the ethyl group in ¹H NMR) is essential to confirm purity .
Q. How should researchers handle safety considerations for this compound during synthesis?
While specific safety data for this compound is limited, structurally similar chlorinated pyrrolopyridines may exhibit toxicity. Use fume hoods, nitrile gloves, and lab coats. Waste disposal should follow institutional guidelines for halogenated organics. Refer to safety protocols for analogous compounds (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) for hazard mitigation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s structural conformation?
SCXRD provides precise bond lengths and angles, critical for distinguishing between isomeric forms (e.g., pyrrolo[3,2-b] vs. [2,3-c] pyridine). Use SHELXL for refinement, focusing on disorder modeling for flexible groups like the ethyl ester . For example, the dihedral angle between the pyrrole and pyridine rings should be ~5–10° in the correct isomer . High-resolution data (≤ 0.8 Å) minimizes errors in chlorine atom positioning .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic character of the 5-chloro position. Analyze Frontier Molecular Orbitals (FMOs) to identify reactive sites—the LUMO of the chloro-substituted pyridine ring typically shows high electrophilicity . Pair with molecular docking to assess steric hindrance from the ethyl ester group during substitution .
Q. How can researchers address contradictions in biological activity data across studies?
Variability may arise from differences in assay conditions (e.g., cell lines, solvent DMSO concentration). Standardize protocols using controls like known kinase inhibitors for enzyme assays. Compare IC₅₀ values across multiple batches synthesized under controlled conditions (e.g., ≥95% purity by HPLC) . Meta-analyses of structure-activity relationships (SAR) for related pyrrolopyridines can clarify trends .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
